molecular formula C13H21Cl2FN2 B2674887 N-(4-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride CAS No. 1349718-97-3

N-(4-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride

Cat. No. B2674887
CAS RN: 1349718-97-3
M. Wt: 295.22
InChI Key: ZLQXBYUMRHYODG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the formula C13H19FN2・2HCl . It has a molecular weight of 295.22 . This compound is not intended for human or veterinary use but is used for research purposes.

Scientific Research Applications

Enantioselective Synthesis

  • Enantioselective Synthesis for Medicinal Chemistry : N-(4-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride is used in the enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a valuable component in medicinal chemistry. This process involves enantioselective fluorination, using primary amines like α-methylbenzylamine for similar levels of enantioselectivity, making it an important building block (Shaw et al., 2013).

Structural Analysis and Synthesis

  • Conformational Analysis and Crystal Structure : This compound is analyzed for its conformational properties in the solution state, especially for the piperidin ring. Such studies help in understanding the structural behavior of this compound in various states (Ribet et al., 2005).
  • Synthesis and Evaluation as Anti-tubercular Agents : This compound is part of a systematic study to explore structure-activity relationships influencing potency, particularly in the context of tuberculosis drug discovery (Odingo et al., 2014).

Solvent Effects and Chemical Reactions

  • Solvent Effects on Aromatic Nucleophilic Substitution Reactions : Studies focus on understanding the kinetics of reactions involving compounds like N-(4-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride in various solvent mixtures, which is crucial in fine-tuning chemical reactions for specific outcomes (Mancini et al., 1999; Nudelman et al., 1986).

Pharmacology and Drug Development

  • Pharmacokinetic Studies of ALK Inhibitors : This compound has been a part of studies to understand the pharmacokinetics of novel inhibitors, particularly in the context of treatments for cancer (Teffera et al., 2013).
  • Preclinical Pharmacology of NMDA Receptor Antagonists : Its role in the development of receptor antagonists for major depressive disorder has been explored, emphasizing its utility in neuropharmacology (Garner et al., 2015).

Safety and Hazards

According to the Safety Data Sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed with water . If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell . The compound should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

N-[(4-fluoro-2-methylphenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2.2ClH/c1-10-8-12(14)3-2-11(10)9-16-13-4-6-15-7-5-13;;/h2-3,8,13,15-16H,4-7,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQXBYUMRHYODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CNC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride

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